N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-oxo-2H-chromene-3-carboxamide
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Description
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C21H22N4O3 and its molecular weight is 378.432. The purity is usually 95%.
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Scientific Research Applications
Cannabinoid Receptor Antagonists
Pyrazole derivatives have been studied for their interaction with cannabinoid receptors, particularly as antagonists. These compounds are useful for characterizing the cannabinoid receptor binding sites and could serve as pharmacological probes. For instance, biarylpyrazole derivatives have been examined for their potent and selective antagonistic activity towards the cannabinoid CB1 receptor, providing insights into the structural requirements for binding and activity. These antagonists may have therapeutic potential in counteracting the effects of cannabinoids and cannabimimetic agents (Lan et al., 1999), (Shim et al., 2002).
Synthesis of Chromene Heterocycles
Chromenes represent a class of oxygen-containing heterocyclic compounds with significance in various industries including medicinal chemistry, agrochemicals, cosmetics, and pigments. Piperidine has been utilized as a base catalyst for the synthesis of chromene derivatives, indicating the versatility of piperidine-containing compounds in facilitating organic synthesis processes (Kangani et al., 2017).
Anticancer and Photophysical Properties
Studies on substituted 2-oxo-2H-chromenylpyrazolecarboxylates have highlighted their anticancer activity against various human cancer cell lines, alongside discussions on their photophysical properties. Such research underlines the potential of chromene-carboxamide compounds in the development of novel anticancer agents with additional desirable properties such as fluorescence (Kumar et al., 2013).
Antibacterial Activity
The antibacterial efficacy of novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives has been explored, demonstrating the potential of chromene-carboxamide compounds in addressing bacterial infections. The synthesis of these compounds involves reactions facilitated by piperidine, indicating the role of piperidine-based compounds in producing biologically active molecules (Pouramiri et al., 2017).
Properties
IUPAC Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c26-20(16-11-14-3-1-2-4-18(14)28-21(16)27)22-15-7-9-25(10-8-15)19-12-17(23-24-19)13-5-6-13/h1-4,11-13,15H,5-10H2,(H,22,26)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQVBIBJSKBGOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4=CC5=CC=CC=C5OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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